![molecular formula C13H17NaO2 B7734608 sodium;2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B7734608.png)
sodium;2-[4-(2-methylpropyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[4-(2-methylpropyl)phenyl]propanoate typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-isobutylacetophenone.
Reduction: The ketone group in 4-isobutylacetophenone is then reduced to an alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, resulting in ibuprofen.
Neutralization: Finally, ibuprofen is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-(2-methylpropyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products Formed
Oxidation: 4-isobutylbenzoic acid.
Reduction: 4-isobutylbenzyl alcohol.
Substitution: 4-isobutylbenzoyl chloride.
Scientific Research Applications
Sodium;2-[4-(2-methylpropyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Extensively studied for its therapeutic effects in treating pain, inflammation, and fever.
Mechanism of Action
The primary mechanism of action of sodium;2-[4-(2-methylpropyl)phenyl]propanoate involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also exhibits effects on other molecular targets and pathways, including the modulation of nitric oxide production and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound, less soluble in water compared to its sodium salt form.
Naproxen Sodium: Another NSAID with similar anti-inflammatory and analgesic properties but a longer half-life.
Ketoprofen: An NSAID with similar applications but different pharmacokinetic properties.
Uniqueness
Sodium;2-[4-(2-methylpropyl)phenyl]propanoate is unique due to its enhanced solubility and rapid absorption, making it effective for quick relief of pain and inflammation. Its sodium salt form allows for faster onset of action compared to other NSAIDs .
Properties
IUPAC Name |
sodium;2-[4-(2-methylpropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPUWGBPLLBKW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Methylphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B7734530.png)
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7734541.png)
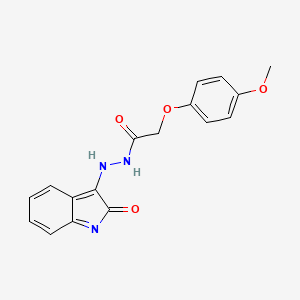
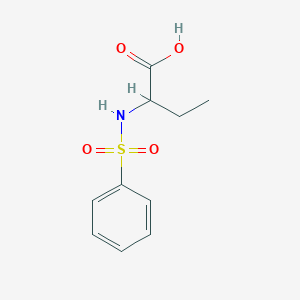
![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7734575.png)
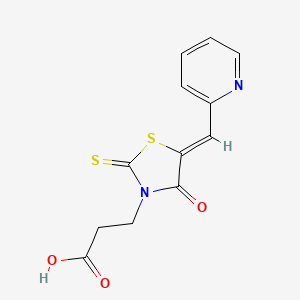
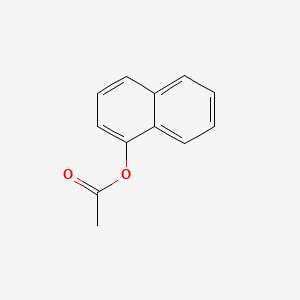
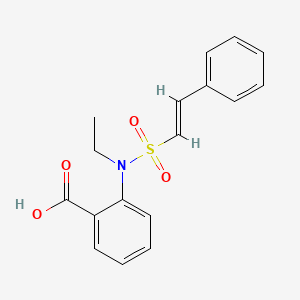
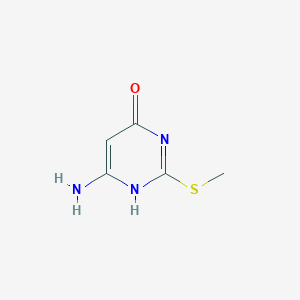
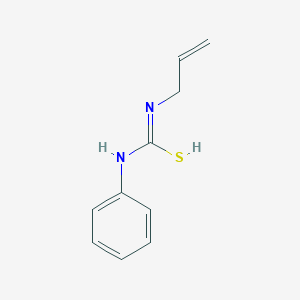
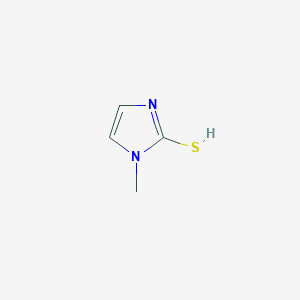
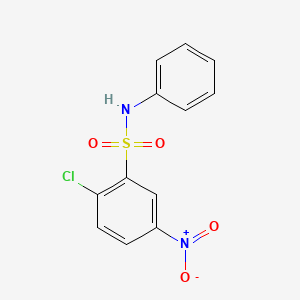
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-bromophenyl)sulfonyl]butanamide](/img/structure/B7734645.png)
![1-[(Z)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7734646.png)
